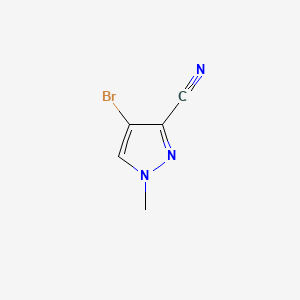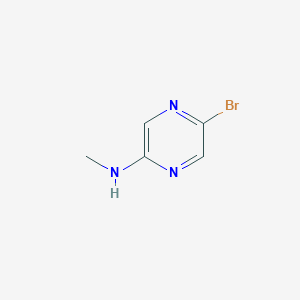
4-溴-1-甲基-1H-吡唑-3-碳腈
描述
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is a pyrazole derivative . It is used as a pharmaceutical intermediate . Benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis Analysis
This compound is used as a pharmaceutical intermediate . It is reported to react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular formula of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N . The SMILES string is CN1C=C (Br)C (=N1)C#N .Chemical Reactions Analysis
4-Bromopyrazole may be used in the preparation of 4-bromo-1- (2-chloroethyl)-1H-pyrazole . It may be used as starting material in the synthesis of 1,4′-bipyrazoles .Physical And Chemical Properties Analysis
The compound appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .科学研究应用
光谱响应分析
对一种与其密切相关的化合物,一种具有生物学意义的吡唑啉衍生物进行的研究,检查了其几何异构体的光谱响应。这项研究表明了使用这些化合物的潜力,包括4-溴-1-甲基-1H-吡唑-3-碳腈,在不同介质中理解不同异构体行为的可能性 (Mati et al., 2012)。
合成应用
研究表明,吡唑-4-碳腈衍生物,包括4-溴-1-甲基变体,可以通过各种方法合成。这些合成途径提供了制备可能具有重要生物学性质的新化合物的途径 (Mcfadden & Huppatz, 1991)。
杂环化合物的开发
吡唑-5-碳腈,如4-溴-1-甲基-1H-吡唑-3-碳腈,被用作合成具有生物学重要性的杂环化合物的构建块。它们的合成最新进展为这些化合物的开发提供了新途径 (Patel, 2017)。
腐蚀抑制
对与4-溴-1-甲基-1H-吡唑-3-碳腈密切相关的吡喃吡唑衍生物进行的研究表明它们作为腐蚀抑制剂的潜力。这突显了类似化合物在保护金属免受腐蚀方面的可能应用 (Yadav et al., 2016)。
抗癌性能
涉及1,3,4-三取代吡唑衍生物的研究,其中包括4-溴-1-甲基-1H-吡唑-3-碳腈,显示出对各种人类癌细胞系的显著体外抗癌活性。这表明了这类化合物的潜在治疗应用 (Srour et al., 2018)。
作用机制
Target of Action
The primary target of the compound 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile is the A1 adenosine receptor . The A1 adenosine receptor plays a crucial role in inhibiting adenylyl cyclase, inducing a decrease in cyclic adenosine monophosphate (cAMP) levels .
Mode of Action
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This means that the compound binds to a site on the receptor different from the active site, enhancing the receptor’s response to its agonist .
Biochemical Pathways
The interaction of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile with the A1 adenosine receptor affects the adenosine signaling pathway . This pathway plays a key role in many physiological processes, including neurotransmission and inflammation
Pharmacokinetics
It is sparingly soluble in water (026 g/L at 25°C), which may affect its absorption, distribution, metabolism, and excretion (ADME) properties . These properties, in turn, impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile’s action are primarily related to its enhancement of agonist activity at the A1 adenosine receptor . This can lead to a decrease in cAMP levels, potentially affecting various cellular processes regulated by this second messenger .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile. For instance, the compound should be stored in a cool, dry place and proper ventilation is required . It is also incompatible with oxidizing agents . These factors can affect the stability of the compound and potentially its efficacy.
安全和危害
未来方向
4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a pharmaceutical intermediate . It is part of the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor . This suggests potential future directions in the development of pharmaceuticals that target the A1 adenosine receptor.
属性
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLCOOFUGHMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670720 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287922-71-8 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)










